1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is a chemical compound categorized under piperazine derivatives. It features a unique cyclopropyl group that enhances its structural complexity and potential biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential psychoactive properties and applications in drug design.
The primary source of information regarding 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine includes scientific literature focusing on synthetic methodologies and pharmacological studies. While specific studies on this compound may be limited, its structural analogs and related piperazine compounds provide valuable insights into its properties and applications.
1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is classified as a piperazine derivative. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound's unique substituents classify it further within the realm of synthetic psychoactive substances.
The synthesis of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine typically involves multi-step organic reactions. Common methods include:
The molecular structure of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine can be represented as follows:
The compound features a piperazine ring with a tetramethylcyclopropyl substituent at one nitrogen atom.
1-(2,2,3,3-Tetramethylcyclopropyl)piperazine can undergo various chemical reactions typical for piperazines:
Pharmacological studies on structurally similar compounds suggest potential anxiolytic or stimulant properties based on receptor affinity profiles.
The incorporation of cyclopropyl groups into synthetic cannabinoid design represents a strategic evolution aimed at enhancing receptor binding affinity while circumventing legal restrictions. Early synthetic cannabinoids like CP-47,497 and CP-55,940, developed in the 1980s by Pfizer as pharmacological tools for studying the endocannabinoid system, featured unsubstituted cyclopropyl rings and demonstrated potent cannabimimetic activity by binding effectively to CB1 receptors [1]. These compounds established the cyclopropyl moiety as a critical pharmacophore capable of mimicking the terpenoid region of Δ⁹-tetrahydrocannabinol (THC). By the late 2000s, clandestine laboratories began exploiting this structural motif, leading to the emergence of UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) around 2012. UR-144 incorporated tetramethyl substitution on the cyclopropyl ring, a modification that significantly altered the compound's steric profile and metabolic stability compared to earlier analogs [1]. Analytical characterization of UR-144 by X-ray diffraction confirmed that the tetramethylcyclopropyl group adopts a specific orientation relative to the carbonyl linker, creating a distinct three-dimensional conformation essential for receptor interaction [1]. This structural innovation occurred alongside increasing regulatory pressure on earlier synthetic cannabinoid classes like JWH compounds, positioning tetramethylcyclopropyl derivatives as "legal high" alternatives in European and global NPS markets by approximately 2011-2013 [1] [3].
Table 1: Evolution of Key Cyclopropyl-Containing Synthetic Cannabinoids
Compound | Structural Features | Primary Era of Emergence | Key Receptor Affinity |
---|---|---|---|
CP-55,940 | Unsubstituted cyclopropyl group | 1980s (Research compound) | CB1/CB2 agonist |
CP-47,497 | Unsubstituted cyclopropyl group | 1980s (Research compound) | CB1 agonist |
UR-144 | 2,2,3,3-Tetramethylcyclopropyl group | ~2012 (NPS market) | Potent CB1 agonist |
XLR-11 | Fluorinated analog of UR-144 | ~2012-2013 (NPS market) | Potent CB1 agonist |
Online psychonaut communities have served as pivotal platforms for the rapid dissemination of chemical information, synthesis protocols, and experiential reports concerning novel cyclopropyl-piperazine derivatives like 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine. These specialized forums, alongside darknet marketplaces (DNMs), function as de facto research networks where chemical structures, analytical data (including mass spectrometry and NMR interpretations), and subjective effect profiles are exchanged with minimal ethical constraints. Discussions within communities such as "Research Chemistry" forums often precede the appearance of new substances in physical drug markets by 12-24 months, effectively serving as early warning systems for novel NPS trends [3]. The synthesis of UR-144 and its analogs was extensively documented and discussed in these online spaces, facilitating the adaptation of its tetramethylcyclopropyl moiety into new structural classes, including piperazine derivatives [1] [3]. These communities critically analyze legal frameworks across different jurisdictions, identifying structural analogs that exploit legislative loopholes. Piperazine derivatives incorporating the tetramethylcyclopropyl group were explicitly discussed as potential "legal" alternatives following the scheduling of earlier synthetic cannabinoids in multiple countries post-2015 [3]. Furthermore, harm reduction initiatives like pill testing services in Europe and Australia have documented the appearance of tetramethylcyclopropyl derivatives in seized materials, with data often shared back into online communities, creating a feedback loop that influences both user behaviors and supplier innovation [3].
The structural progression from early indole- and indazole-based synthetic cannabinoids (e.g., JWH-018, JWH-073) to tetramethylcyclopropyl derivatives represents a deliberate effort to optimize receptor binding kinetics and evade legal controls. The JWH series, characterized by naphthoyl or naphthylmethylidene groups attached to indole cores, demonstrated high CB1 receptor affinity but became primary targets for global scheduling starting around 2009 [1]. This regulatory pressure drove the exploration of bioisosteric replacements, with the tetramethylcyclopropyl group emerging as a highly effective substitute for the naphthoyl moiety. The steric bulk and electron-donating properties of the four methyl groups stabilize the cyclopropyl ring against metabolic degradation while allowing optimal hydrophobic interactions within the CB1 receptor's transmembrane binding pocket [1]. Synthesis protocols for these compounds, such as the modified Kassiou procedure described for UR-144, typically involve N-alkylation of indole/indazole precursors followed by acylation with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride [1]. The emergence of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine represents a further divergence, replacing the traditional indole core with a piperazine ring. This modification fundamentally alters the compound's pharmacology, shifting it away from classical cannabinoid receptor activity towards potential serotonergic or dopaminergic effects, though receptor binding data remains limited in published literature. This structural shift exemplifies the "cat-and-mouse" dynamic between clandestine chemists and regulatory agencies, where core scaffold hopping is employed to maintain market availability of unscheduled compounds [1] [5].
Table 2: Structural Evolution of Synthetic Cannabinoids Featuring Cyclopropyl Moieties
Structural Generation | Core Scaffold | Cyclopropyl Features | Representative Compounds | Key Structural Modifications |
---|---|---|---|---|
First Generation | Indole/Indazole | None | JWH-018, AM-2201 | Naphthoyl or naphthylmethylidene substituents |
Second Generation | Indole/Indazole | Unsubstituted cyclopropyl | CP-47,497, CP-55,940 | Cyclopropyl ketone replacing naphthoyl |
Third Generation | Indole/Indazole | Tetramethylcyclopropyl | UR-144, XLR-11 | Sterically hindered cyclopropyl group |
Divergent Scaffolds | Piperazine | Tetramethylcyclopropyl | 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine | Core scaffold replacement |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3